molecular formula C2HLiO4 B1592528 Lithium oxalate CAS No. 30903-87-8

Lithium oxalate

Cat. No.: B1592528
CAS No.: 30903-87-8
M. Wt: 96.0 g/mol
InChI Key: DXUUIDJNCBRHDV-UHFFFAOYSA-M
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Description

Lithium oxalate is an organic compound with the chemical formula Li₂C₂O₄. It is a salt formed from lithium metal and oxalic acid. The compound consists of lithium cations (Li⁺) and oxalate anions (C₂O₄²⁻). This compound is a colorless crystalline solid that is soluble in water and converts to lithium oxide when heated .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing lithium oxalate is the direct neutralization of oxalic acid with lithium hydroxide. The reaction is as follows: [ 2 \text{LiOH} + \text{H₂C₂O₄} \rightarrow \text{Li₂C₂O₄} + 2 \text{H₂O} ] This reaction typically occurs at a temperature range of 50-80°C, with continuous stirring to ensure complete reaction .

Industrial Production Methods: In industrial settings, high-purity this compound can be prepared by dissolving oxalic acid in water and then slowly adding it to a lithium hydroxide solution. The mixture is stirred until a clear solution is obtained, followed by filtration to remove impurities. The solution is then cooled to room temperature, allowing this compound to precipitate out. The precipitate is collected and dried .

Types of Reactions:

Common Reagents and Conditions:

    Oxalic Acid and Lithium Hydroxide: Used in the synthesis of this compound.

    High Temperatures: Required for the decomposition of this compound.

Major Products:

Scientific Research Applications

Electrochemical Applications

1.1. Battery Manufacturing

Lithium oxalate is increasingly recognized as a significant precursor in the production of lithium-ion batteries. It serves as a cathode prelithiation agent, enhancing the initial capacity and efficiency of battery cells. Recent studies have demonstrated that this compound-based composite microspheres can significantly improve the charge capacity of electrodes such as LiFePO4_4. For instance, the introduction of this compound increased the charge capacity from 166.6 mAh g1^{-1} to 218.7 mAh g1^{-1}, indicating a substantial enhancement in performance .

1.2. Corrosion Inhibition

This compound has been employed as a leachable corrosion inhibitor in organic coatings for aluminum alloys, such as AA2024-T3. When incorporated into coatings, lithium salts can leach out and form protective layers that inhibit corrosion under neutral salt spray conditions. The protective layers consist of three distinct regions: a dense layer near the substrate, a porous middle layer, and an outer flake-shaped layer . This application highlights this compound's role in extending the lifespan of materials exposed to harsh environments.

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for the synthesis of various lithium salts, which are crucial for developing medications used in treating mood disorders and other health conditions. Its role as an intermediate in chemical reactions underscores its importance in drug formulation .

Material Science Applications

3.1. Cathode Materials

Research has shown that this compound can be integrated into polyanionic cathodes for lithium-ion batteries, providing dual-redox capabilities that enhance electrochemical performance without gas evolution during charge/discharge cycles . The incorporation of this compound into these materials allows for high-capacity storage and improved safety profiles.

3.2. Synthesis of Composite Materials

This compound can be combined with other materials to create composites with tailored properties for specific applications. For example, studies have explored its use alongside cobalt oxide (Co3_3O4_4) and conductive carbon black (KB) to form microspheres that enhance electrochemical performance . The resulting materials exhibit uniform distribution of components and improved electrochemical characteristics.

Industrial Applications

In industrial settings, this compound is used not only in battery production but also as an analytical reagent and reducing agent in various chemical processes . Its high purity and stability make it suitable for applications requiring stringent quality control.

Data Tables

Application AreaSpecific Use CaseBenefits
Electrochemistry Battery manufacturingIncreased charge capacity and efficiency
Corrosion inhibitionFormation of protective layers on aluminum alloys
Pharmaceuticals Drug synthesisIntermediate for various lithium salts
Material Science Cathode materialsDual-redox capabilities enhancing battery performance
Composite material synthesisTailored properties for specific applications

Case Studies

  • Battery Performance Enhancement : A study demonstrated that adding this compound to LiFePO4_4 electrodes resulted in an increase in charge capacity by approximately 52 mAh g1^{-1}, showcasing its effectiveness as a prelithiation agent .
  • Corrosion Protection : Research on AA2024-T3 aluminum alloy indicated that coatings containing this compound provided significant corrosion protection compared to uncoated samples, highlighting its utility in extending material longevity .

Mechanism of Action

The mechanism by which lithium oxalate exerts its effects, particularly in lithium-ion batteries, involves its decomposition to provide additional active lithium. This helps in the formation of a superior SEI, leading to enhanced cycling stability and improved battery performance .

Comparison with Similar Compounds

  • Sodium Oxalate (Na₂C₂O₄)
  • Potassium Oxalate (K₂C₂O₄)
  • Beryllium Oxalate (BeC₂O₄)
  • Magnesium Oxalate (MgC₂O₄)
  • Calcium Oxalate (CaC₂O₄)
  • Strontium Oxalate (SrC₂O₄)
  • Barium Oxalate (BaC₂O₄)

Comparison: Lithium oxalate is unique among these compounds due to its specific applications in lithium-ion batteries as a prelithiation additive. Its ability to decompose at relatively low voltages and provide additional active lithium makes it particularly valuable in enhancing battery performance .

Biological Activity

Lithium oxalate (Li2C2O4) is a lithium salt that has garnered attention in various fields, including pharmacology and materials science. This article explores its biological activity, examining its pharmacological effects, potential therapeutic applications, and implications for human health.

This compound is an inorganic compound formed by lithium and oxalic acid. Its unique properties allow it to interact with biological systems in several ways:

  • Lithium Ion Release : Lithium ions (Li+) are known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. This compound can release Li+ ions, contributing to similar therapeutic effects as other lithium salts like lithium carbonate (Li2CO3) .
  • Oxalate Toxicity : While lithium has beneficial effects, oxalate can be toxic at high concentrations. It can lead to conditions such as nephrotoxicity and secondary oxalosis, particularly in patients receiving high doses of lithium .

1. Mood Stabilization

Lithium compounds are predominantly used for mood stabilization in bipolar disorder. This compound's ability to release lithium ions makes it a candidate for similar therapeutic use. Studies suggest that lithium's mechanism involves the inhibition of glycogen synthase kinase 3 beta (GSK3β), which plays a role in mood regulation .

2. Nephrotoxicity

Research has shown that lithium therapy can lead to nephrogenic diabetes insipidus (NDI), characterized by excessive urination and thirst due to impaired kidney function . A case study highlighted a patient who developed secondary oxalosis following lithium treatment combined with xylitol infusion, emphasizing the need for careful monitoring of renal function in patients receiving lithium therapy .

Case Study 1: Lithium-Induced Nephrotoxicity

A 39-year-old male with a history of psychiatric disorders was treated with lithium for six years. He developed NDI postoperatively after receiving xylitol, leading to severe metabolic acidosis and secondary oxalosis. This case underscores the risks associated with lithium therapy, particularly concerning renal health .

Parameter Day 15 Day 20
Serum Lithium Level (mEq/mL)0.89-
Serum Creatinine Level (mg/dL)1.054.74
Urine Volume (mL/day)-10,000

Case Study 2: Therapeutic Efficacy

In another study, this compound was explored as an additive in anode-free lithium batteries, where it acted as a reservoir for lithium ions, potentially extending the lifespan of these batteries . This application demonstrates the versatility of this compound beyond traditional medical uses.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • Corrosion Inhibition : this compound has been shown to act as a corrosion inhibitor in organic coatings for aluminum alloys, demonstrating its utility in materials science .
  • Electrode Additive : In energy storage applications, this compound serves as an electrode additive that enhances performance by providing a stable source of Li+ ions .

Chemical Reactions Analysis

Thermal Decomposition

Lithium oxalate decomposes under controlled heating:
Primary Reaction (410–500°C):
Li2C2O4Li2CO3+CO\text{Li}_2\text{C}_2\text{O}_4\rightarrow \text{Li}_2\text{CO}_3+\text{CO}

  • Endothermic process confirmed by thermogravimetric analysis (TGA) .

  • Crystal Structure: Monoclinic system (a = 3.400 Å, b = 5.156 Å, c = 9.055 Å, β = 95.60°) .

Secondary Decomposition (Higher Temperatures):
Li₂CO₃ may further decompose to Li₂O and CO₂, though this is not explicitly detailed in the provided sources .

Reduction in Li-Ion Batteries

Li₂C₂O₄ forms during the reduction of lithium bis(oxalato)borate (LiBOB), a common electrolyte additive:
Reaction Pathway (Below 1.8 V vs. Li/Li⁺):
BOB+eLi2C2O4(solid)+oxalatoborates(soluble)\text{BOB}^-+e^-\rightarrow \text{Li}_2\text{C}_2\text{O}_4\,(\text{solid})+\text{oxalatoborates}\,(\text{soluble})

  • Detected via operando ATR-FTIR and EQCM .

  • CO₂ evolution occurs due to side reactions between reduced BOB⁻ and ethylene carbonate (EC) .

Electrocatalytic Decomposition

Composite microspheres (Li₂C₂O₄ + Co₃O₄ + carbon) exhibit enhanced decomposition kinetics:
Reaction:
Li2C2O42Li++CO2+CO\text{Li}_2\text{C}_2\text{O}_4\rightarrow 2\,\text{Li}^++\text{CO}_2↑+\text{CO}↑

  • Catalytic Effect: Co₃O₄ lowers decomposition voltage from 4.11 V (without catalyst) to 3.93 V .

  • Confirmed by differential electrochemical mass spectrometry (DEMS) .

Redox Activity in Battery Cathodes

Li₂Fe(C₂O₄)₂ demonstrates dual cationic (Fe²⁺/Fe³⁺) and anionic (C₂O₄²⁻) redox activity:
Mechanism:
Li2Fe(C2O4)2Li2xFe(C2O4)2+xLi++xe\text{Li}_2\text{Fe}(\text{C}_2\text{O}_4)_2\leftrightarrow \text{Li}_{2-x}\text{Fe}(\text{C}_2\text{O}_4)_2+x\,\text{Li}^++x\,e^-

  • Capacity Contribution: ~150 mAh g⁻¹ (Fe redox: ~80 mAh g⁻¹; oxalate redox: ~70 mAh g⁻¹) .

  • No CO₂ evolution observed during cycling, confirming oxalate stability .

Table 1: Decomposition Pathways of this compound

Condition Products Temperature/Potential Key Observations
Thermal HeatingLi₂CO₃ + CO410–500°CMonoclinic-to-carbonate phase transition
Electrochemical (Anode)Li⁺ + CO₂ + CO~3.93 V (with Co₃O₄) Catalytic lowering of decomposition voltage
LiBOB ReductionLi₂C₂O₄ + oxalatoborates<1.8 V Forms SEI layer, suppresses electrolyte degradation

Mechanistic Insights

  • LiBOB Reduction: Li₂C₂O₄ formation is accompanied by soluble oxalatoborates, which react with EC to form CO₂ .

  • Oxalate Redox: In Li₂Fe(C₂O₄)₂, oxalate anions reversibly participate in electron transfer without structural collapse .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for using lithium oxalate as a releasing agent in lithium determination via flame atomic absorption spectrometry (FAAS)?

this compound improves analytical accuracy by mitigating interference from cations like Na⁺, Ca²⁺, and Mg²⁺ in brine samples. Optimized experimental designs (e.g., response surface methodology) reduce relative errors in lithium determination from -20.75% to -12.15%. Variance analysis confirms its effectiveness in suppressing sodium interference, with recovery rates improving to 98.88–101.40% after correction .

Q. How is high-purity this compound synthesized, and what parameters control its crystallization?

this compound is synthesized via neutralization of oxalic acid with lithium hydroxide monohydrate, with pH controlled at 7–7.4. Crystallization involves cooling the solution at 5°C/h to induce precipitation, followed by centrifugation and drying at 100°C for 6 hours. The metastable zone width and induction period during crystallization are critical for obtaining high-transparency crystals with low etch pit density .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Protective equipment (gloves, masks, goggles) is mandatory to avoid skin/eye contact. Waste must be segregated and processed by certified facilities to prevent environmental contamination. This compound decomposes under heat, releasing CO₂ and Li₂O, necessitating ventilation in thermal applications .

Advanced Research Questions

Q. How does this compound influence solid electrolyte interphase (SEI) formation in lithium metal batteries?

this compound in electrolytes contributes to SEI layers composed of lithium carbonate, this compound, and methyl lithium. These layers enhance battery cyclability by suppressing dendritic lithium growth. FTIR and Hartree-Fock calculations validate the SEI composition and its role in stabilizing lithium metal anodes .

Q. What is the role of this compound in photoredox catalysis, and how does its solubility affect reaction efficiency?

In cedrol-based photoredox reactions, this compound acts as an electron donor. Its limited solubility in reaction mixtures requires periodic agitation to ensure complete dissolution and uniform light exposure. The oxalate radical undergoes SET (single-electron transfer) oxidation, releasing CO₂ and enabling radical-mediated transformations .

Q. Can this compound improve the life cycle of lithium-sulfur batteries when used as an electrolyte additive?

Adding 0.5% this compound to 1,3-dioxolane/1,2-dimethoxyethane electrolytes enhances sulfur cathode stability by reducing polysulfide shuttling. Comparative studies show improved capacity retention over 100 cycles, attributed to optimized SEI formation and reduced electrolyte decomposition .

Q. How do Design of Experiments (DOE) frameworks optimize this compound’s interference mitigation in complex matrices?

DOE-based models (e.g., variance and fitting-degree analyses) identify optimal this compound concentrations for cation interference suppression. For brines with high Na⁺ content, response surface designs reduce measurement variability by >8%, enabling scalable application across diverse brine types .

Q. What are the decomposition pathways of this compound under thermal stress, and how do they impact material characterization?

Thermogravimetric analysis (TGA) reveals this compound decomposes at >300°C, producing Li₂O and CO₂. Kinetic studies of Li₂O₂·H₂O decomposition provide insights into intermediate phases, critical for interpreting XRD and mass spectrometry data during thermal stability assessments .

Q. How can researchers reconcile contradictions in lithium recovery data when using this compound across different brine compositions?

Discrepancies arise from variable cation ratios (e.g., Ca²⁺/Sr²⁺) affecting oxalate complexation efficiency. Standard additions and matrix-matched calibration curves are recommended to normalize recovery rates. For brines with >10% Na⁺, post-hoc sodium interference modeling improves accuracy to ±2% .

Q. Methodological Guidelines

  • Analytical Chemistry : Use DOE to optimize FAAS parameters for this compound-based determinations .
  • Synthesis : Monitor pH and cooling rates during crystallization to achieve >99.9% purity .
  • Battery Research : Pair FTIR with computational models to characterize SEI layers in lithium metal systems .
  • Safety : Adhere to EPA and CLP regulations for waste disposal and hazard mitigation .

Properties

IUPAC Name

lithium;2-hydroxy-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Li/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUUIDJNCBRHDV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(=O)(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HLiO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635487
Record name Lithium hydrogen ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30903-87-8
Record name Lithium hydrogen ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanedioic acid, lithium salt (1:?)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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